
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarboxylic acid core, an amino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydrazinecarboxylic acid and a suitable esterifying agent, such as methanol, in the presence of a catalyst to form the methyl ester. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The process may include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted hydrazinecarboxylic acid derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester
- 1-(3-Amino-3-oxopropyl)hydrazinecarboxylic acid
Uniqueness
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester is unique due to its specific structural features, such as the presence of both amino and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
96804-11-4 |
|---|---|
Formule moléculaire |
C7H15N3O3 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl N-(3-amino-3-oxopropyl)-N-(dimethylamino)carbamate |
InChI |
InChI=1S/C7H15N3O3/c1-9(2)10(7(12)13-3)5-4-6(8)11/h4-5H2,1-3H3,(H2,8,11) |
Clé InChI |
DNDLZUHCJCDIQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(CCC(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


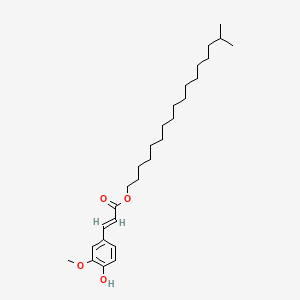
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
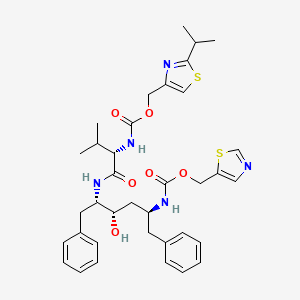
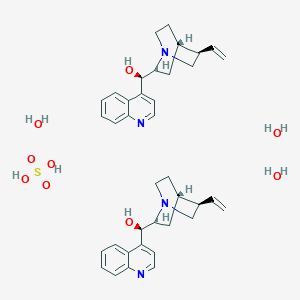

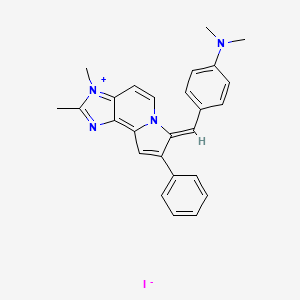
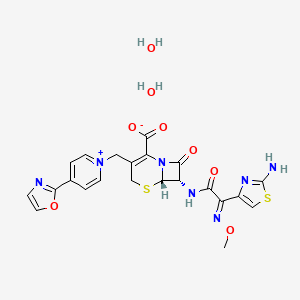
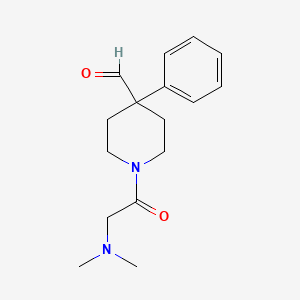

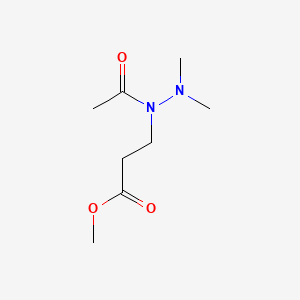
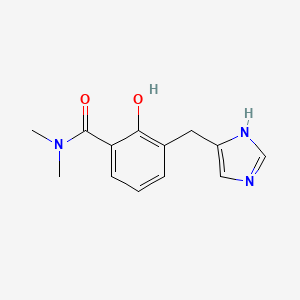

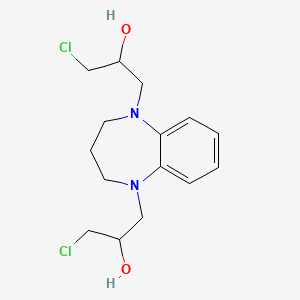
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
